molecular formula C20H23NO4 B11300925 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide

Cat. No.: B11300925
M. Wt: 341.4 g/mol
InChI Key: OYIXQOWYQZHUNL-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide is a complex organic compound with a unique structure that combines a furochromenone core with an isobutylpropanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromenone core, followed by the introduction of the isobutylpropanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide stands out due to its unique combination of the furochromenone core and the isobutylpropanamide side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C20H23NO4/c1-11(2)9-21-19(22)6-5-14-13(4)16-7-15-12(3)10-24-17(15)8-18(16)25-20(14)23/h7-8,10-11H,5-6,9H2,1-4H3,(H,21,22)

InChI Key

OYIXQOWYQZHUNL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C)C)C

Origin of Product

United States

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